molecular formula C12H17F2NO2 B3198259 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine CAS No. 1011396-69-2

2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine

Cat. No.: B3198259
CAS No.: 1011396-69-2
M. Wt: 245.27 g/mol
InChI Key: ZKQDXYHXUUWNEI-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine is a fluorinated organic compound with the molecular formula C12H17F2NO2 and a molecular weight of 245.27 g/mol. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methoxymethyl group attached to a benzyl ring. It is commonly used as a research chemical and a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine typically involves the reaction of 4-methoxy-3-(methoxymethyl)benzylamine with a difluoroethylating agent. One common method includes the use of 2,2-difluoroethylamine as the difluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of biological systems and the development of fluorinated pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methanamine, N,N-difluoro-: This compound has a similar difluoroethylamine structure but lacks the benzyl and methoxy groups.

    2,3-Difluoro-4-methoxyphenol: This compound contains a difluoromethoxy group attached to a phenol ring, similar to the methoxy and difluoro groups in 2,2-Difluoro-N-(4-methoxy-3-(methoxymethyl)benzyl)ethanamine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methoxymethyl groups, along with the difluoroethylamine moiety, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2,2-difluoro-N-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO2/c1-16-8-10-5-9(3-4-11(10)17-2)6-15-7-12(13)14/h3-5,12,15H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQDXYHXUUWNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)CNCC(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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